molecular formula C8H13NO B13588671 4-(Furan-3-yl)butan-2-amine

4-(Furan-3-yl)butan-2-amine

Cat. No.: B13588671
M. Wt: 139.19 g/mol
InChI Key: KOYMFVFLNUQQLT-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)butan-2-amine is an organic compound that features a furan ring attached to a butan-2-amine chain The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yl)butan-2-amine typically involves the formation of the furan ring followed by the attachment of the butan-2-amine chain. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as gold, silver, rhodium, and palladium salts are often used to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Furan-3-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various N-substituted amine derivatives.

Scientific Research Applications

4-(Furan-3-yl)butan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-(Furan-2-yl)ethanamine: Another furan derivative with a shorter carbon chain.

    3-(Furan-2-yl)propanoic acid: A furan derivative with a carboxylic acid group.

    5-(Furan-2-yl)pentan-2-one: A furan derivative with a ketone group.

Comparison: 4-(Furan-3-yl)butan-2-amine is unique due to its specific structure, which combines the properties of the furan ring with the reactivity of the butan-2-amine chain. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-(furan-3-yl)butan-2-amine

InChI

InChI=1S/C8H13NO/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3

InChI Key

KOYMFVFLNUQQLT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=COC=C1)N

Origin of Product

United States

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